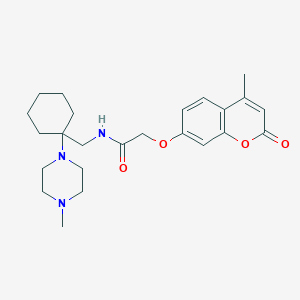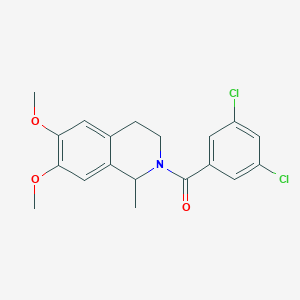![molecular formula C23H19N3O4S B265072 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265072.png)
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, commonly known as ETP-46321, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor that targets the enzyme poly (ADP-ribose) polymerase (PARP) and has been shown to have promising results in preclinical studies.
科学研究应用
ETP-46321 has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. PARP inhibitors have been shown to be effective in treating cancers that have defects in DNA repair pathways, such as breast, ovarian, and prostate cancers. ETP-46321 has shown promising results in preclinical studies, particularly in combination with other chemotherapeutic agents. It has also been studied for its potential applications in other diseases, such as inflammatory bowel disease and stroke.
作用机制
ETP-46321 is a small molecule inhibitor that targets the enzyme PARP. PARP is involved in the repair of DNA damage, particularly single-strand breaks. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death. ETP-46321 has been shown to be a potent inhibitor of PARP, with an IC50 value of less than 10 nM.
Biochemical and Physiological Effects:
ETP-46321 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to enhance the efficacy of other chemotherapeutic agents. In addition, ETP-46321 has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease. However, further studies are needed to fully understand the biochemical and physiological effects of ETP-46321.
实验室实验的优点和局限性
One of the main advantages of ETP-46321 is its potency as a PARP inhibitor. It has been shown to be more potent than other PARP inhibitors, such as olaparib and rucaparib. In addition, ETP-46321 has been shown to be effective in combination with other chemotherapeutic agents, which may enhance its therapeutic potential. However, one limitation of ETP-46321 is its low solubility, which may limit its use in certain experimental settings.
未来方向
There are several future directions for the study of ETP-46321. One area of interest is the development of new formulations that improve its solubility and bioavailability. Another area of interest is the study of its potential applications in other diseases, such as stroke and neurodegenerative disorders. Finally, there is a need for further studies to fully understand the biochemical and physiological effects of ETP-46321, particularly in combination with other chemotherapeutic agents.
合成方法
The synthesis of ETP-46321 involves several steps, starting from commercially available starting materials. The key step is the formation of the chromeno[2,3-c]pyrrole-3,9-dione core, which is achieved through a multistep reaction sequence. The final step involves the introduction of the 2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl substituents, which is achieved through a coupling reaction. The overall yield of the synthesis is around 10%, and the purity of the final compound is typically greater than 95%.
属性
产品名称 |
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
分子式 |
C23H19N3O4S |
分子量 |
433.5 g/mol |
IUPAC 名称 |
2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H19N3O4S/c1-4-17-24-25-23(31-17)26-19(13-7-5-6-8-15(13)29-3)18-20(27)14-11-12(2)9-10-16(14)30-21(18)22(26)28/h5-11,19H,4H2,1-3H3 |
InChI 键 |
GSSFYRBLYHRGEZ-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC=CC=C5OC |
规范 SMILES |
CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC=CC=C5OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(E)-{1-[3-(dimethylammonio)propyl]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265067.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265068.png)
![(E)-{2-(3-chlorophenyl)-1-[2-(dimethylammonio)ethyl]-4,5-dioxopyrrolidin-3-ylidene}[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265069.png)
![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265076.png)
![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265077.png)
![7-Chloro-1-(3-methoxy-4-propoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265079.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265081.png)
![(E)-{2-(3-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265083.png)
![(E)-{1-[2-(diethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265084.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265085.png)
![ethyl 4-[(E)-hydroxy-[2-(5-methylfuran-2-yl)-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265087.png)
![ethyl 4-{[1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265088.png)